

"Berberine Ursodeoxycholate" formulation adjustments for improved absorption

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Compound of Interest

Compound Name: *Berberine Ursodeoxycholate*

CAS No.: *1868138-66-2*

Cat. No.: *B10831510*

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Technical Support Center: Berberine Ursodeoxycholate (BBR-UDCA) Formulation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing **Berberine Ursodeoxycholate** (BBR-UDCA) formulations to improve absorption and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is **Berberine Ursodeoxycholate** (BBR-UDCA)?

A1: **Berberine Ursodeoxycholate** (BBR-UDCA), also known as HTD1801 or BUDCA, is a new molecular entity created as an ionic salt formed between the natural compound berberine (BBR) and the secondary bile acid ursodeoxycholic acid (UDCA).[1][2] This novel compound is being investigated for its potential therapeutic effects in managing metabolic diseases such as hyperlipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][4][5] The

rationale behind this salt formation is to improve the historically poor bioavailability of berberine.
[4][6]

Q2: What are the primary challenges affecting the oral absorption of berberine?

A2: Berberine's therapeutic potential is limited by its low oral bioavailability, with less than 1% of an orally administered dose typically reaching systemic circulation.[7][8] The main challenges include:

- **Poor Aqueous Solubility:** Berberine's low solubility hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[8][9]
- **Low Intestinal Permeability:** As a quaternary ammonium salt, its ionic nature restricts passive diffusion across the intestinal epithelium.[8][10]
- **P-glycoprotein (P-gp) Efflux:** Berberine is a substrate for the P-gp efflux pump in the intestines, which actively transports the absorbed compound back into the intestinal lumen, reducing net absorption.[7]
- **Rapid Metabolism:** Berberine undergoes extensive first-pass metabolism in both the intestine and the liver.[7][8]

Q3: How does forming an ionic salt with Ursodeoxycholic Acid (UDCA) potentially improve Berberine's (BBR) absorption?

A3: Creating the BBR-UDCA ionic salt is a strategic approach to overcome berberine's inherent limitations. Nonclinical data indicate that this formulation leads to improved solubility compared to its parent compounds.[4] The complex structure of the BBR-UDCA salt appears to increase the bioavailability of berberine, enhancing its effects.[6] UDCA itself is absorbed via specific intestinal transporters and can influence the enterohepatic circulation of bile acids, which may create a more favorable environment for the absorption of the conjugated berberine molecule.
[11][12] It is thought that the salt dissociates in the gastrointestinal tract, allowing for the differential absorption of both berberine and UDCA.[2]

Q4: What are the known absorption mechanisms for the individual components, BBR and UDCA?

A4:

- Berberine (BBR): BBR absorption is complex, involving passive diffusion and potential carrier-mediated transport. However, its uptake is significantly limited by the P-gp efflux mechanism.[\[7\]](#) Various strategies have been explored to enhance its absorption, including the use of permeability enhancers like sodium caprate, which can increase transport across the intestinal epithelium.[\[13\]](#)[\[14\]](#)
- Ursodeoxycholic Acid (UDCA): UDCA absorption occurs throughout the gastrointestinal tract via multiple mechanisms. In the ileum, active transport of conjugated bile acids is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT).[\[12\]](#) Passive nonionic diffusion is the primary mechanism for the absorption of unconjugated bile acids like UDCA, which can occur along the entire intestine.[\[15\]](#) Once absorbed, it is exported across the basolateral membrane by the heteromeric transporter OST α -OST β .[\[12\]](#)

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental formulation and evaluation of BBR-UDCA.

Problem 1: Low In Vitro Dissolution Rate

Potential Cause	Suggested Solution / Formulation Adjustment
Poor Wettability/High Crystallinity of BBR-UDCA Salt	Employ micronization or nano-milling to increase the surface area of the BBR-UDCA particles.
Inadequate Excipient Selection	Incorporate hydrophilic polymers (e.g., HPMC, PVP) or surfactants (e.g., Polysorbate 80) in the formulation to improve wettability and prevent particle aggregation.
pH of Dissolution Medium	Evaluate the dissolution profile across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). UDCA's solubility is known to be pH-dependent. ^[16]
Formation of Insoluble Aggregates	Consider developing amorphous solid dispersions of BBR-UDCA with carriers like Soluplus® or Eudragit® to prevent recrystallization and improve dissolution.

Problem 2: Low Permeability in Caco-2 Cell Monolayer Assay

Potential Cause	Suggested Solution / Formulation Adjustment
High P-gp Efflux of Berberine	Co-formulate with known P-gp inhibitors. For example, some formulations of berberine include standardized grape seed extract, which may counteract P-gp activity.[17]
Poor Transcellular Transport	Incorporate absorption enhancers such as sodium caprate, which has been shown to improve berberine's permeability by opening tight junctions.[13][14]
Low Free Drug Concentration	If using solubilizing agents like cyclodextrins or surfactants, ensure the concentration is optimized. Excessively high concentrations can trap the drug in micelles or complexes, reducing the free fraction available for permeation.[18]
Low Lipophilicity	Develop lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or nanoemulsions. These have been shown to improve the transport of berberine across Caco-2 cells.[9][19]

Problem 3: High Pharmacokinetic (PK) Variability in Animal Studies

Potential Cause	Suggested Solution / Formulation Adjustment
Inconsistent Dissolution/Precipitation in vivo	Stabilize the formulation against in vivo precipitation by using precipitation inhibitors like HPMC. Ensure the formulation is robust and forms a stable dispersion or solution upon contact with gastrointestinal fluids.
Influence of Gut Microbiota	The gut microbiota can metabolize both berberine and bile acids.[8][12] Consider the health and uniformity of the animal colony. Report any pre-treatments (e.g., antibiotics) that could affect the gut environment.
Food Effects	The presence of food can significantly alter gastric emptying, pH, and bile secretion, impacting drug dissolution and absorption. Conduct PK studies in both fasted and fed states to characterize any food effects.
Inter-animal Physiological Differences	Ensure strict standardization of experimental conditions (e.g., age, weight, sex, dosing technique). Increase the number of animals per group to achieve sufficient statistical power to account for inherent biological variability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Berberine (BBR) and Ursodeoxycholic Acid (UDCA) after Oral Administration of BBR-UDCA in Humans.

Data extracted from a clinical study in patients with hyperlipidemia.[1]

Parameter	Dose (BBR-UDCA)	BBR	UDCA
Tmax (median, h)	500 mg	4.0	3.0
1000 mg	4.0	4.0	
Half-life (t _{1/2} , h)	500 mg	~24	3 - 7
1000 mg	~24	3 - 7	
Dynamic Range of Assay	N/A	0.01–5.00 ng/mL	30–6000 ng/mL

Table 2: Formulation Strategies to Enhance Berberine Bioavailability.

Formulation Strategy	Key Excipients/Method	Reported Improvement	Reference
Permeability Enhancement	Sodium Caprate	Increased AUC of berberine by 28% in rats.	[13][14]
Nanoemulsion	Compritol ATO 888 (lipid excipient)	4.5 to 6-fold increase in BBR transport across Caco-2 cells compared to control.	[9]
Phytosome® Formulation	Lecithin, pea proteins, grape seed extract	~10-fold higher bioavailability (AUC) in healthy volunteers compared to unformulated berberine.	[17]
Crystal Engineering	Gentisic acid (coformer)	1.8-fold increase in peak plasma concentration compared to berberine alone.	[10]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

- Cell Culture: Culture Caco-2 cells on Transwell® polycarbonate membrane inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable TEER value indicates that the monolayer integrity is maintained.
- Transport Study (Apical to Basolateral):
 - Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
 - Add the BBR-UDCA test formulation (dissolved in HBSS) to the apical (AP) chamber.
 - Add fresh HBSS to the basolateral (BL) chamber.
 - Incubate at 37°C with gentle shaking.
 - At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.[9]
- Quantification: Analyze the concentration of BBR and UDCA in the collected samples using a validated LC-MS/MS method.
- Calculate Apparent Permeability (P_{app}): Calculate the P_{app} coefficient using the formula: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the AP chamber.

Protocol 2: Bioanalytical Method for Quantification of BBR and UDCA in Plasma

This protocol is based on methods used in clinical trials for BBR-UDCA.[1]

- Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS).

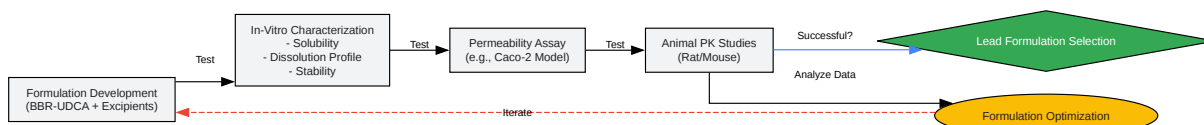
- Sample Preparation (Plasma):
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding acetonitrile containing an internal standard (e.g., berberine-d6 for BBR, ursodeoxycholic acid-d4 for UDCA).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- Chromatographic Conditions:
 - Column: A suitable C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
 - Flow Rate: ~0.5 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI), positive mode for BBR and negative mode for UDCA.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Berberine: 336.1 → 292.0 m/z
 - Berberine-d6 (IS): 342.1 → 292.0 m/z
 - Ursodeoxycholic acid: 391.1 → 373.2 m/z
 - Ursodeoxycholic acid-d4 (IS): 395.2 → 377.2 m/z^[1]
- Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protocol 3: Stability Testing of BBR-UDCA Formulation

This is a general protocol based on ICH guidelines.[20]

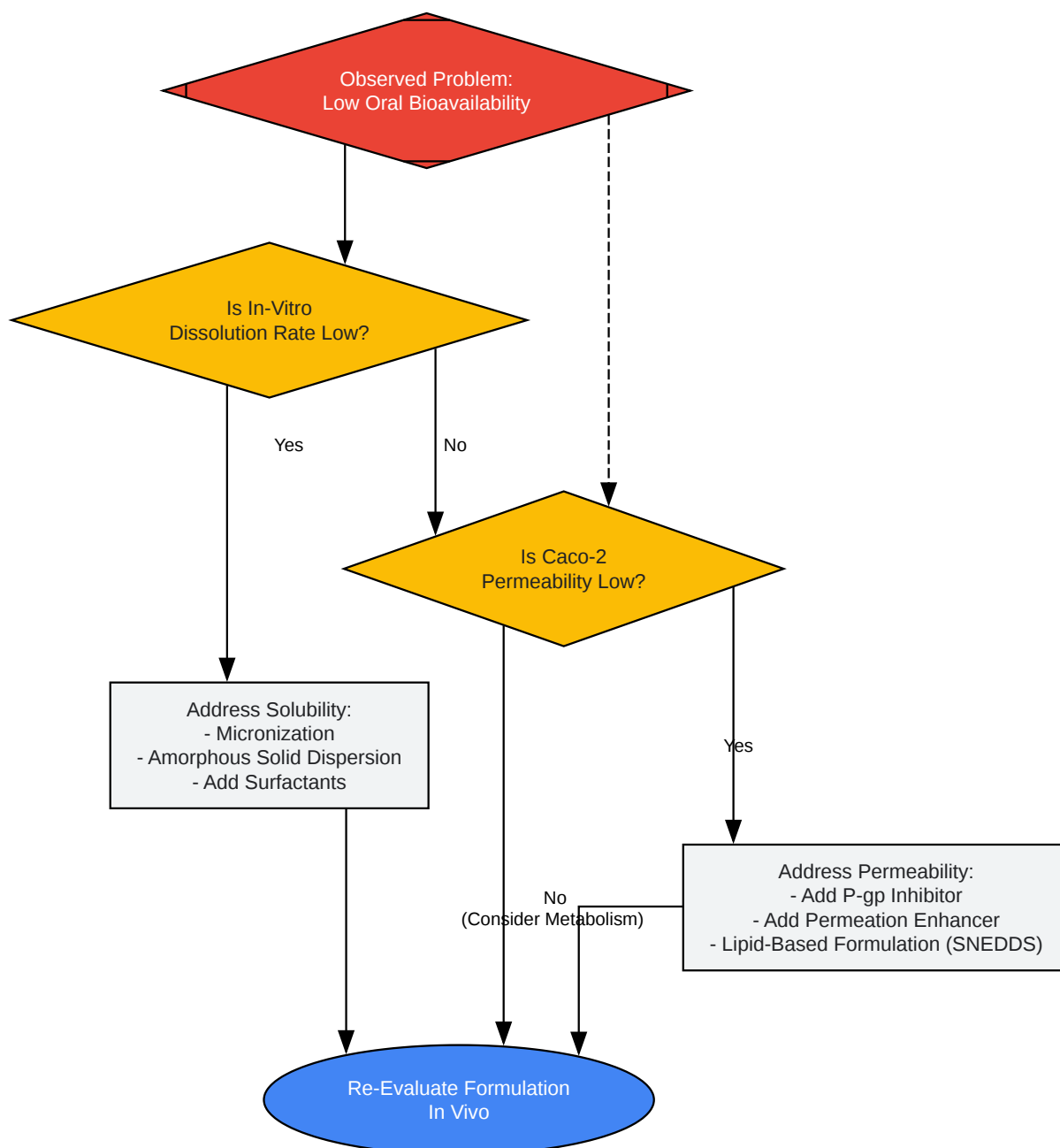
- Batches: Use at least three batches of the final BBR-UDCA formulation representative of the manufacturing scale.
- Storage Conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
 - Store samples in the proposed final container/closure system.
- Testing Time Points:
 - Long-term: 0, 3, 6, 9, 12, 18, 24 months.
 - Accelerated: 0, 3, 6 months.
- Analytical Tests:
 - Assay: Quantify BBR and UDCA content (e.g., via HPLC).
 - Degradation Products: Use a stability-indicating HPLC method to detect and quantify any impurities.[21]
 - Physicochemical Properties: Appearance, pH (for liquids), dissolution (for solids), particle size.
 - Microbial Limits: Test at the beginning and end of the proposed shelf-life.

Visualizations



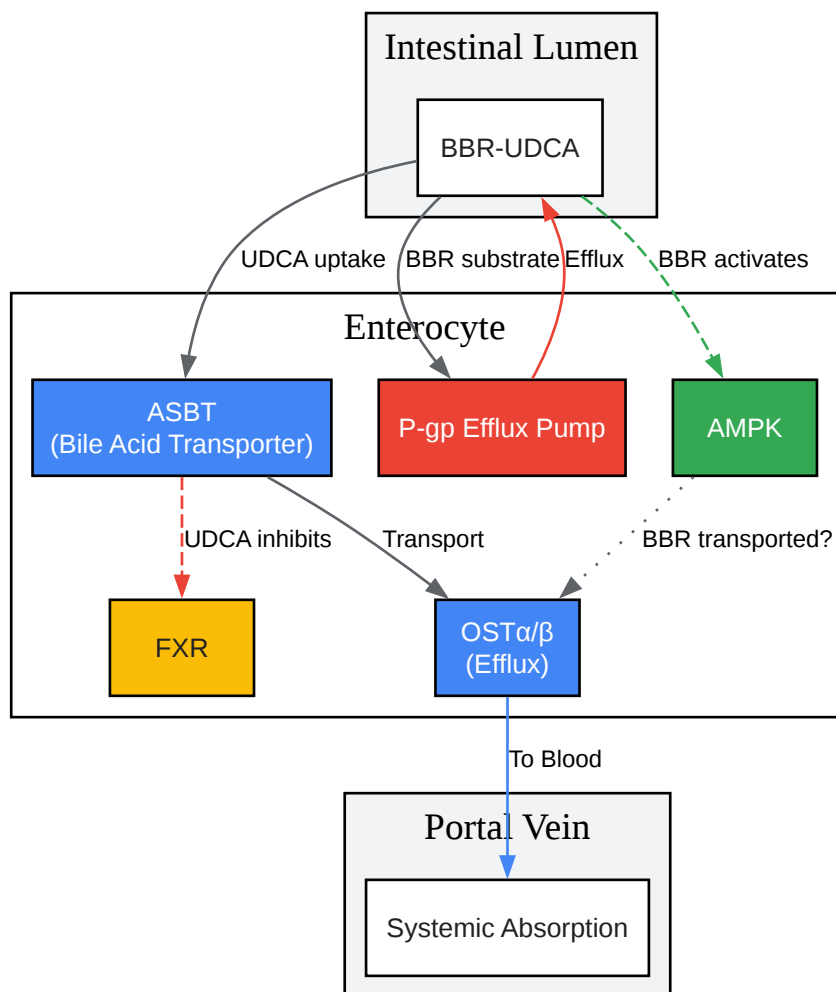
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Caption: Experimental workflow for BBR-UDCA formulation development.



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Caption: Troubleshooting logic for low BBR-UDCA oral bioavailability.



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Caption: Hypothetical pathways for BBR-UDCA intestinal transport.

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